molecular formula C20H31ClN2O5 B4145863 1-[4-(4-Chloro-3-ethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid

1-[4-(4-Chloro-3-ethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid

Cat. No.: B4145863
M. Wt: 414.9 g/mol
InChI Key: JBRIVFXAHLKRIQ-UHFFFAOYSA-N
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Description

1-[4-(4-Chloro-3-ethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid is an organic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring substituted with a 4-chloro-3-ethylphenoxy group and an ethyl group. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Chloro-3-ethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-ethylphenol with an appropriate alkylating agent to form 4-(4-chloro-3-ethylphenoxy)butyl chloride.

    Nucleophilic Substitution: The phenoxy intermediate is then reacted with 4-ethylpiperazine under nucleophilic substitution conditions to form the desired piperazine derivative.

    Salt Formation: The final step involves the reaction of the piperazine derivative with oxalic acid to form the oxalate salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Chloro-3-ethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the phenoxy group, potentially converting it to a phenol derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products:

    Oxidation Products: Alcohols, ketones, and carboxylic acids.

    Reduction Products: Phenol derivatives.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

1-[4-(4-Chloro-3-ethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chloro-3-ethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    1-[4-(4-chlorophenoxy)butyl]-4-ethylpiperazine oxalate: Lacks the ethyl group on the phenoxy ring.

    1-[4-(4-chloro-3-methylphenoxy)butyl]-4-ethylpiperazine oxalate: Contains a methyl group instead of an ethyl group on the phenoxy ring.

    1-[4-(4-chloro-3-ethylphenoxy)butyl]-4-methylpiperazine oxalate: Has a methyl group on the piperazine ring instead of an ethyl group.

Uniqueness: 1-[4-(4-Chloro-3-ethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid is unique due to the specific combination of substituents on the phenoxy and piperazine rings. This unique structure can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-[4-(4-chloro-3-ethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29ClN2O.C2H2O4/c1-3-16-15-17(7-8-18(16)19)22-14-6-5-9-21-12-10-20(4-2)11-13-21;3-1(4)2(5)6/h7-8,15H,3-6,9-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRIVFXAHLKRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCCCN2CCN(CC2)CC)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(4-Chloro-3-ethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid
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1-[4-(4-Chloro-3-ethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid
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1-[4-(4-Chloro-3-ethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid
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1-[4-(4-Chloro-3-ethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid
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1-[4-(4-Chloro-3-ethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid

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